2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid
Overview
Description
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid, also known as FPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug discovery.
Mechanism of Action
Mode of Action
It is known that many bioactive aromatic compounds interact with their targets by binding with high affinity to multiple receptors . This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .
Biochemical Pathways
It is known that bioactive aromatic compounds can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that bioactive aromatic compounds can have diverse biological activities and therapeutic possibilities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . It is recommended to store the compound in a sealed container, placed in a ventilated, dry place, and avoid contact with other oxidizing agents .
This compound, like many bioactive aromatic compounds, has the potential to interact with multiple targets and influence a variety of biological activities .
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid in lab experiments is its high potency, which allows for lower concentrations to be used. However, 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid can also be difficult to work with due to its low solubility in water and other solvents. Additionally, the lack of information on its toxicity and side effects makes it difficult to use in animal studies.
Future Directions
There are several future directions for research involving 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid, including further studies on its potential use as an anti-inflammatory and antioxidant agent, as well as its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid, as well as its potential side effects and toxicity.
Scientific Research Applications
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid has been used in scientific research as a potential drug target for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8(13(18)19)16-12(17)7-6-11(15-16)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGSQCREXUGRGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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